N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
Description
N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a structurally complex acetamide derivative featuring distinct functional groups. Its core structure includes:
- A dimethylsulfamoyl group (SO₂N(CH₃)₂) and a phenylamino group (C₆H₅NH) substituted on the acetamide’s α-carbon. These moieties enhance steric bulk and modulate electronic properties.
The compound’s molecular formula is deduced as C₁₈H₂₀N₄O₃S (approximate molecular weight: 372.44 g/mol).
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21(2)26(24,25)22(17-6-4-3-5-7-17)14-18(23)20-16-10-8-15(9-11-16)12-13-19/h3-11H,12,14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHDYPSCBWGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a dominant reaction pathway for the nitrile (cyanomethyl) and amide groups under acidic or basic conditions.
Key Findings :
-
The cyanomethyl group hydrolyzes to carboxylic acid or carboxamide, depending on conditions .
-
The acetamide group resists mild hydrolysis but cleaves under prolonged acidic reflux .
-
The sulfamoyl moiety hydrolyzes to sulfonic acid, releasing dimethylamine, as observed in structurally related sulfonamides .
Substitution Reactions
The sulfamoyl and aromatic systems enable nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution (NAS)
| Position | Reagent | Product | Source |
|---|---|---|---|
| Para to sulfamoyl | HNO₃ (H₂SO₄ catalyst) | Nitro derivative | |
| Ortho to cyanomethyl | Cl₂ (FeCl₃ catalyst) | Chlorinated aryl derivative |
Sulfamoyl Group Reactivity
| Reagent | Product | Source |
|---|---|---|
| Alkyl halides (R-X) | N-Alkylated sulfamoyl derivative | |
| Acyl chlorides (RCOCl) | N-Acylated sulfamoyl derivative |
Key Findings :
-
Electrophilic nitration or halogenation occurs at positions activated by electron-donating groups (e.g., sulfamoyl directs meta substitution) .
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The sulfamoyl nitrogen undergoes alkylation or acylation, retaining the sulfonamide backbone .
Reduction Reactions
The nitrile group is susceptible to reduction, while the acetamide remains stable under typical conditions.
| Functional Group | Reagent | Product | Source |
|---|---|---|---|
| Cyanomethyl (-CH₂CN) | H₂ (Raney Ni catalyst) | Aminomethyl (-CH₂NH₂) | |
| Cyanomethyl (-CH₂CN) | LiAlH₄ | Primary amine (-CH₂CH₂NH₂) |
Key Findings :
-
Catalytic hydrogenation selectively reduces the nitrile to an aminomethyl group .
-
Strong reducing agents like LiAlH₄ may over-reduce the nitrile to a primary amine .
Coupling and Cross-Condensation Reactions
The aryl and sulfamoyl groups participate in cross-coupling reactions.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivative | |
| Ullmann condensation | CuI, K₂CO₃, aryl halide | N-Aryl sulfonamide |
Key Findings :
-
Palladium-catalyzed coupling introduces aryl groups at halogenated positions .
-
Copper-mediated reactions modify the sulfamoyl nitrogen with aryl halides .
Stability and Degradation Pathways
Under oxidative or photolytic conditions:
Scientific Research Applications
Pharmacological Properties
This compound exhibits several pharmacological properties that make it a candidate for further research:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit antitumor properties. The presence of the dimethylsulfamoyl group could enhance the compound's ability to interact with biological targets involved in cancer cell proliferation .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been documented to possess anti-inflammatory activities. This suggests that N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide could be explored for treating inflammatory diseases .
Drug Development Potential
The unique structure of this compound positions it well for drug development:
- Prodrug Formulations : The compound's structure allows for the possibility of being developed as a prodrug, which can enhance bioavailability and reduce side effects associated with active compounds. Research into its metabolic pathways could yield insights into optimizing dosage forms .
- Combination Therapies : Given its potential anti-inflammatory and antitumor properties, this compound could be investigated as part of combination therapies with existing treatments to enhance efficacy and reduce resistance in cancer therapies .
Mechanism of Action
The mechanism by which N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:
Key Structural and Functional Comparisons:
Sulfamoyl Substituents The target compound’s dimethylsulfamoyl group (SO₂N(CH₃)₂) is less polar than the bis(cyanomethyl)sulfamoyl group in , which may reduce solubility but improve membrane permeability.
Acetamide Modifications The target’s phenylamino substituent on the α-carbon differs from the chloro group in . The phenyl group may enhance π-π stacking interactions in biological targets, while the chloro group’s electron-withdrawing nature could increase metabolic stability.
Cyanomethylphenyl vs. Other Aromatic Groups The cyanomethylphenyl moiety in the target provides a polar cyano group (-CN), which is absent in compounds like and . This group may improve aqueous solubility compared to purely hydrophobic substituents.
Molecular Weight and Solubility Trends Higher molecular weight compounds (e.g., , 410.49 g/mol) may exhibit lower solubility compared to the target (372.44 g/mol), depending on substituent polarity. The phenoxy group in could further reduce solubility due to increased hydrophobicity.
Biological Activity
N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 348.43 g/mol
The compound features a cyanomethyl group, a dimethylsulfamoyl moiety, and an acetamide functional group, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing sulfamoyl groups can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that related compounds exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific data for this compound remains limited .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems. Toxicological assessments have indicated a favorable safety profile at therapeutic doses, although further research is necessary to fully elucidate its toxicological effects .
Case Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing significant antimicrobial potential .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(Cyanomethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, sulfonamide intermediates can be generated via sulfonyl chloride reactions with amines, followed by acetamide formation using activated esters or acyl chlorides . Key parameters include:
- Temperature control : Excess heat may lead to decomposition of the cyanomethyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .
Q. How should researchers approach the purification and spectroscopic characterization of this compound?
- Methodological Answer :
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
- Characterization :
- NMR : ¹H and ¹³C NMR identify substituent environments (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm, cyanomethyl C≡N stretch at ~2200 cm⁻¹ in IR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀N₄O₃S: 396.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives, such as enzyme inhibition efficacy?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:
- Kinetic Studies : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C for urease inhibition assays) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyanomethyl with carboxyethyl) to isolate key pharmacophores. For example, sulfonamide derivatives with para-substituted phenyl groups showed 10-fold higher DHFR inhibition than ortho-substituted analogs .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and validate experimental IC₅₀ discrepancies .
Q. How can the three-dimensional structure and intermolecular interactions of this compound be elucidated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction reveals bond lengths, angles, and packing motifs. For example, sulfonamide oxygen atoms form hydrogen bonds with adjacent amide hydrogens (distance: 2.89 Å), stabilizing the crystal lattice .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
Q. What design principles optimize derivatives for targeting enzymes like dihydrofolate reductase (DHFR) or urease?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the phenyl group with pyrimidine (as in DHFR inhibitors) to enhance π-π stacking with enzyme active sites .
- Pro-drug Strategies : Introduce hydrolyzable esters (e.g., morpholinoethyl groups) to improve membrane permeability, as seen in derivatives with 67% higher cellular uptake .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For urease, derivatives with Ki < 1 μM exhibited uncompetitive inhibition .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., >61.3 µg/mL vs. poor aqueous solubility in some studies)?
- Methodological Answer :
- Solvent Systems : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays, as pure aqueous buffers may underestimate solubility .
- HPLC LogP Measurement : Determine partition coefficients to correlate with experimental solubility. Derivatives with LogP > 3.5 often show reduced aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
